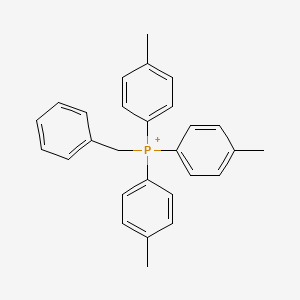

Benzyl(tris(4-methylphenyl))phosphorane

Description

The Evolving Landscape of Pentavalent Phosphorus Compounds

Pentavalent phosphorus compounds, characterized by a central phosphorus atom in a +5 oxidation state, have evolved from being viewed primarily as intermediates to versatile reagents and catalysts in their own right. The structural diversity of these compounds, often adopting trigonal bipyramidal or square pyramidal geometries, allows for fine-tuning of their electronic and steric properties. Research continues to expand our understanding of the mechanisms through which these compounds react, leading to the development of novel synthetic methodologies. This ongoing exploration into the fundamental reactivity of pentavalent phosphorus compounds ensures their continued relevance in modern chemical synthesis.

General Significance of Phosphoranes in Synthetic Transformations

Phosphoranes, and more specifically phosphorus ylides, are most famously utilized in the Wittig reaction, a powerful method for the synthesis of alkenes from carbonyl compounds. nih.govunive.itlibretexts.orgresearchgate.net This reaction, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the nucleophilic attack of the ylide on an aldehyde or ketone, followed by a series of steps culminating in the formation of an alkene and a phosphine (B1218219) oxide byproduct. nih.govunive.itlibretexts.orgresearchgate.net The ability to form a carbon-carbon double bond with high regioselectivity makes the Wittig reaction an indispensable tool for organic chemists. libretexts.org The nature of the substituents on the phosphorus atom can influence the reactivity and stereoselectivity of the ylide, a key aspect in the context of Benzyl(tris(4-methylphenyl))phosphorane. The electron-donating methyl groups on the phenyl rings of the tris(4-methylphenyl)phosphine precursor are expected to increase the nucleophilicity of the resulting ylide compared to its unsubstituted triphenylphosphine (B44618) analogue.

While no specific research findings for this compound were found, its chemical behavior can be inferred from the general principles of the Wittig reaction and the known properties of related compounds. The synthesis of this phosphorane would typically proceed through a two-step sequence. The first step involves the quaternization of tris(4-methylphenyl)phosphine with benzyl (B1604629) chloride to form the corresponding phosphonium (B103445) salt, Benzyl(tris(4-methylphenyl))phosphonium chloride. libretexts.orgresearchgate.net This is a standard SN2 reaction where the phosphine acts as a nucleophile. libretexts.org The resulting phosphonium salt is then treated with a strong base, such as an organolithium reagent or sodium hydride, to deprotonate the benzylic carbon, yielding the neutral phosphorane, this compound. libretexts.orgresearchgate.net

The reactivity of this compound in a Wittig reaction would involve its nucleophilic addition to an aldehyde or ketone. The electron-releasing methyl groups on the aryl substituents would likely enhance the reactivity of the ylide. The general mechanism proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and tris(4-methylphenyl)phosphine oxide. libretexts.org

Compound Data Tables

Due to the absence of specific experimental data for this compound in the searched literature, the following tables provide information on its immediate precursor, tris(4-methylphenyl)phosphine. This data serves as a reference point for understanding the properties of the parent phosphine from which the target phosphorane is derived.

Table 1: Physical and Chemical Properties of Tris(4-methylphenyl)phosphine

| Property | Value | Source |

| Molecular Formula | C21H21P | nih.govnist.gov |

| Molecular Weight | 304.37 g/mol | nih.govnist.gov |

| Appearance | White solid | |

| Melting Point | 145-148 °C | |

| Solubility | Soluble in organic solvents. | |

| Dipole Moment | 1.96 D | stenutz.eu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14650-27-2 |

|---|---|

Molecular Formula |

C28H28P+ |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

benzyl-tris(4-methylphenyl)phosphanium |

InChI |

InChI=1S/C28H28P/c1-22-9-15-26(16-10-22)29(21-25-7-5-4-6-8-25,27-17-11-23(2)12-18-27)28-19-13-24(3)14-20-28/h4-20H,21H2,1-3H3/q+1 |

InChI Key |

ZROASVPJQVWUEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Tris 4 Methylphenyl Phosphorane and Analogous Structures

Strategic Approaches to Carbon-Phosphorus Bond Formation

The creation of the essential carbon-phosphorus (C-P) bond is the initial and most critical phase in the synthesis of benzyl(tris(4-methylphenyl))phosphorane. This is typically achieved through the synthesis of its precursor, tris(4-methylphenyl)phosphine. chemicalbook.comnih.gov The primary methods for forging this bond involve the use of highly reactive organometallic reagents. rsc.org

Utilization of Organometallic Reagents in Phosphine (B1218219) Precursor Synthesis

Organometallic compounds, characterized by a carbon-metal bond, are powerful nucleophiles capable of reacting with phosphorus electrophiles to form the desired C-P bond. wikipedia.org Grignard and organolithium reagents are the most prominently used classes of organometallics for this purpose. rsc.orgrsc.org

The reaction between a Grignard reagent and a halogenophosphine remains one of the most versatile and widely employed methods for synthesizing tertiary phosphines. rsc.orgnih.gov For the synthesis of tris(4-methylphenyl)phosphine, the process involves the initial preparation of the Grignard reagent, 4-methylphenylmagnesium bromide, from 4-bromotoluene (B49008) and magnesium metal. chemicalbook.com This organomagnesium compound is then reacted with a phosphorus trihalide, such as phosphorus trichloride (B1173362), in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comnih.gov The nucleophilic aryl group of the Grignard reagent displaces the halide ions on the phosphorus atom, leading to the formation of tris(4-methylphenyl)phosphine. chemicalbook.com This method is adaptable for creating a wide array of mixed aryl-alkyl tertiary phosphines by carefully selecting the Grignard reagent and the chlorophosphine starting materials. nih.govnih.gov

Table 1: Synthesis of Tertiary Phosphines using Grignard Reagents

| Starting Halogenophosphine | Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorodiphenylphosphine | Methylmagnesium chloride | Methyldiphenylphosphine | 62-86 | nih.gov |

| Chlorodiphenylphosphine | Ethylmagnesium bromide | Ethyldiphenylphosphine | 62-86 | nih.gov |

| Dichlorophenylphosphine | Phenylmagnesium bromide (2 eq.) | Triphenylphosphine (B44618) | >80 | nih.gov |

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tertiary phosphines. rsc.orgacs.org These reagents are typically more reactive than their magnesium-based counterparts. libretexts.org The synthetic strategy is similar, involving the reaction of an organolithium compound with a phosphorus halide. For instance, p-tolyllithium (B8432521) can be prepared and subsequently reacted with phosphorus trichloride to yield tris(4-methylphenyl)phosphine. The higher reactivity of organolithium reagents can be advantageous, though it may also necessitate more stringent reaction conditions, such as lower temperatures, to control selectivity. acs.org This approach has proven effective for synthesizing various tertiary phosphines, phosphine oxides, and phosphine sulfides. acs.org

Phosphonium (B103445) Salt Formation and Subsequent Transformations

Once the tertiary phosphine precursor, tris(4-methylphenyl)phosphine, has been synthesized, the next stage involves its conversion into a phosphonium salt. This salt is the direct precursor to the phosphonium ylide. e-bookshelf.delibretexts.org

The formation of a phosphonium salt is typically achieved through a straightforward alkylation reaction. organic-chemistry.orgyoutube.com This process involves an SN2 reaction where the phosphorus atom of the tertiary phosphine acts as a nucleophile, attacking an alkyl halide. youtube.comsyntheticmap.com To synthesize benzyl(tris(4-methylphenyl))phosphonium bromide, tris(4-methylphenyl)phosphine is reacted with benzyl (B1604629) bromide. youtube.com The lone pair of electrons on the phosphorus atom attacks the benzylic carbon, displacing the bromide ion and forming a stable quaternary phosphonium salt. youtube.comsyntheticmap.com This reaction is often carried out by heating the reactants in a non-polar solvent like toluene (B28343) or benzene, from which the phosphonium salt precipitates upon cooling as a crystalline solid. youtube.com This method is highly efficient for primary and some secondary halides. youtube.com

Table 2: Examples of Phosphonium Salt Formation via Alkylation

| Phosphine | Alkyl Halide | Solvent | Product | Reference |

|---|---|---|---|---|

| Triphenylphosphine | Methyl bromide | Benzene/Toluene | Methyltriphenylphosphonium bromide | libretexts.org |

| Triphenylphosphine | Benzyl bromide | Benzene/Toluene | Benzyltriphenylphosphonium (B107652) bromide | youtube.com |

The final step in the synthesis of this compound is the deprotonation of the corresponding phosphonium salt. youtube.comlibretexts.org The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom are rendered acidic. libretexts.org A strong base can therefore remove one of these protons to generate the ylide, which is a zwitterionic species with adjacent positive and negative charges. libretexts.org

The choice of base is critical and depends on the substituents on the carbon atom. youtube.com For phosphonium salts where the adjacent carbon bears only alkyl or aryl groups, such as in benzyl(tris(4-methylphenyl))phosphonium bromide, a very strong base is required. youtube.com Common choices include n-butyllithium (n-BuLi) or sodium hydride (NaH). libretexts.orglibretexts.org The base abstracts a proton from the benzylic carbon, and the resulting lone pair of electrons forms the carbanion, yielding the neutral phosphonium ylide, also known as a phosphorane. youtube.comlibretexts.org This ylide is then ready for use in subsequent reactions, most notably the Wittig reaction. google.com

Phospha-Wittig Type Methodologies for Phosphorane Assembly

The term "Phospha-Wittig" is often associated with the generation of phosphaalkenes using phosphinidene (B88843) precursors. However, the fundamental assembly of the phosphorane reagent itself can be considered a "phospha-Wittig type" process in a broader sense, as it involves the formation of the key phosphorus-carbon bond that is central to the subsequent olefination reaction. The most prevalent method for synthesizing this compound and its analogs involves a two-step process: the quaternization of a tertiary phosphine to form a phosphonium salt, followed by deprotonation to generate the ylide.

The initial step is a nucleophilic substitution reaction (SN2) where a triarylphosphine, such as tris(4-methylphenyl)phosphine, attacks an appropriate benzyl halide. youtube.com This reaction is typically carried out by heating the reactants in a suitable solvent. For instance, the synthesis of the analogous benzyltriphenylphosphonium chloride is achieved by refluxing benzyl chloride and triphenylphosphine in a solvent like toluene or chloroform. researchgate.netgoogle.com The resulting phosphonium salt precipitates upon cooling or addition of a less polar solvent and can be isolated in high yield. google.com

The second step involves the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus, which is acidic due to the electron-withdrawing nature of the phosphonium group. youtube.com This is accomplished using a strong base. The choice of base is critical and depends on the stability of the resulting ylide. For non-stabilized ylides, such as the one derived from benzyl(tris(4-methylphenyl))phosphonium chloride, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. researchgate.net The ylide is typically generated in situ and used immediately in a subsequent reaction, such as the Wittig olefination. researchgate.net

Below is a representative table for the synthesis of benzyltriphenylphosphonium chloride, a close analog of the title compound's precursor, illustrating typical reaction conditions and yields. The synthesis of the tris(4-methylphenyl) analog is expected to follow a similar protocol, although reaction times and yields may vary due to the electronic and steric influence of the methyl groups.

Table 1: Synthesis of Benzyltriphenylphosphonium Halides

| Phosphine | Benzyl Halide | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine | Benzyl chloride | Toluene | Reflux, 12 h | - | researchgate.net |

| Triphenylphosphine | Benzyl chloride | Chloroform | Reflux | - | google.com |

| Triphenylphosphine | Substituted benzyl bromides | THF | Microwave, 60 °C, 30 min | 87-98 |

Synthesis of Sterically Demanding Phosphorane Frameworks

The introduction of sterically bulky substituents on the phosphorus atom, such as the three 4-methylphenyl (p-tolyl) groups in the target compound, can significantly influence the synthesis and reactivity of the resulting phosphorane. The synthesis of the precursor, tris(4-methylphenyl)phosphine, is a key step. This can be achieved through the reaction of a Grignard reagent, 4-methylphenylmagnesium bromide, with phosphorus trichloride.

The formation of sterically hindered phosphonium salts can be more challenging compared to their less hindered counterparts. The increased steric bulk around the phosphorus atom can slow down the rate of the SN2 reaction with the benzyl halide. However, the synthesis of such salts is generally achievable, often requiring more forcing conditions like higher temperatures or longer reaction times.

The deprotonation of these sterically hindered phosphonium salts to form the corresponding ylides also presents challenges. The bulky aryl groups can shield the acidic proton on the benzylic carbon, making it less accessible to the base. This may necessitate the use of stronger bases or more reactive base systems to achieve complete deprotonation.

Research into the synthesis of other sterically hindered phosphonium ylides provides insights into these challenges. For example, the synthesis of phosphonium salts with multiple bulky substituents has been reported, often with the goal of creating ligands for catalysis or studying fundamental reactivity. In some cases, the steric hindrance is so great that it can prevent the desired reaction from occurring under standard conditions.

The following table provides data on the synthesis of a sterically hindered phosphonium salt and its subsequent ylide formation, highlighting the conditions that can be employed.

Table 2: Synthesis of a Sterically Hindered Phosphonium Ylide

| Phosphine | Alkyl Halide | Base | Ylide Formation Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Triphenylphosphine | 2-(2'-bromoethyl)-1,3-dioxolane | - | Salt formation | (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide | 95 | mcmaster.ca |

| (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide | Lithium base | Coordinating solvent | Ylide formation | (2-(1,3-dioxolan-2-yl)ethylidene)triphenylphosphorane | - | mcmaster.ca |

The synthesis of this compound and its sterically demanding analogs relies on established principles of phosphonium salt formation and ylide generation. The presence of bulky substituents on the phosphorus atom introduces steric challenges that may require optimization of reaction conditions, such as the use of more forcing conditions for salt formation and stronger bases for deprotonation, to achieve good yields.

Chemical Reactivity and Transformational Pathways of Benzyl Tris 4 Methylphenyl Phosphorane

Reactions Involving Zwitterionic Intermediates in Phosphorane Chemistry

The chemistry of phosphoranes like Benzyl(tris(4-methylphenyl))phosphorane often proceeds through zwitterionic intermediates, which are molecules that contain both a positive and a negative formal charge. fiveable.me In the context of phosphorane reactivity, the initial step frequently involves the nucleophilic attack of the ylidic carbon on an electrophilic center, leading to the formation of a betaine (B1666868), a specific type of zwitterion. libretexts.orglibretexts.org

While the most prominent reaction of phosphonium (B103445) ylides is with carbonyl compounds, their nucleophilic nature allows them to react with other unsaturated systems, albeit typically those that are activated by electron-withdrawing groups. The reaction of a stabilized phosphorane with an activated alkene (Michael acceptor) can lead to the formation of a new zwitterionic intermediate. This intermediate can then undergo further reactions. For instance, a tandem Michael addition-Wittig reaction has been reported for certain phosphoranes. organic-chemistry.org

In the case of this compound, its reaction with an activated alkene, such as an α,β-unsaturated ketone, would be expected to proceed via a conjugate addition. The nucleophilic benzyl-bearing carbon would attack the β-carbon of the unsaturated system, generating a zwitterionic enolate intermediate. The reactivity towards less activated systems like simple alkenes, allenes, and alkynes is generally low for most phosphonium ylides unless catalyzed or under specific reaction conditions. There is limited specific data in the literature detailing the reactions of this compound with such systems.

The zwitterionic intermediates generated from the nucleophilic addition of this compound can be trapped by external reagents. For example, the betaine intermediate formed from the reaction with a carbonyl compound can, under certain conditions (like the Schlosser modification which often involves the use of strong bases and lithium salts), be deprotonated at the carbon adjacent to the phosphorus atom to form a β-oxido ylide. harvard.edu This new, more reactive intermediate can then react with an added electrophile, such as an alkyl halide, before proceeding to the elimination step. This allows for the synthesis of more highly substituted alkenes.

Furthermore, the zwitterionic species could potentially be protonated or react with other electrophiles, diverting the reaction from the typical olefination pathway. The specific outcome of these subsequent reactions is highly dependent on the reaction conditions, the nature of the substrates, and the external electrophiles or nucleophiles present. organic-chemistry.org

Carbonyl Olefination Reactions: Advanced Wittig Chemistry Applications

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes from carbonyl compounds and phosphonium ylides. masterorganicchemistry.comlibretexts.orgudel.eduyoutube.com this compound, as a semi-stabilized ylide, is a key reagent in this transformation.

The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is a critical aspect of its utility. This stereoselectivity is primarily influenced by the stability of the phosphonium ylide. quora.comwikipedia.org

Non-stabilized ylides (with alkyl substituents on the ylidic carbon) typically lead to the formation of (Z)-alkenes.

Stabilized ylides (with electron-withdrawing groups like esters or ketones on the ylidic carbon) predominantly give (E)-alkenes. masterorganicchemistry.com

Semi-stabilized ylides , such as this compound where the benzyl (B1604629) group provides moderate resonance stabilization, often result in a mixture of (E) and (Z) isomers. wikipedia.orgnih.gov

The formation of the alkene proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orgresearchgate.net The stereochemistry of this intermediate and the subsequent syn-elimination of phosphine (B1218219) oxide determine the final alkene geometry. For semi-stabilized ylides, the initial cycloaddition can be reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.

The tris(4-methylphenyl)phosphonium group, with its electron-donating methyl groups, is expected to slightly decrease the stability of the ylide compared to a triphenylphosphonium ylide. This can influence the Z/E selectivity, potentially favoring the (Z)-isomer to a greater extent than its triphenylphosphine (B44618) counterpart under certain conditions. youtube.com

Illustrative Data for Wittig Olefination Stereoselectivity

| Ylide Type | Typical Carbonyl Substrate | Major Alkene Isomer | General Mechanistic Feature |

|---|---|---|---|

| Non-stabilized (e.g., R=alkyl) | Aldehyde | (Z)-alkene | Irreversible, kinetically controlled oxaphosphetane formation |

| Stabilized (e.g., R=COOR') | Aldehyde | (E)-alkene | Reversible oxaphosphetane formation, thermodynamically controlled |

| Semi-stabilized (e.g., R=benzyl) | Aldehyde | Mixture of (E) and (Z), often (E) favored | Reversibility of oxaphosphetane formation depends on conditions |

The ratio of (E) to (Z) isomers in the Wittig reaction is not solely dependent on the ylide's stability but is also significantly affected by the structure of the carbonyl compound and the reaction conditions. wikipedia.org

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the stereochemical outcome.

Additives: The presence of lithium salts can promote the reversibility of oxaphosphetane formation, leading to a higher proportion of the (E)-alkene. organic-chemistry.orgwikipedia.org

Base: The choice of base used to generate the ylide can also impact the diastereomeric ratio. Salt-free conditions, often achieved using bases like sodium hexamethyldisilazide (NaHMDS), tend to favor the (Z)-isomer with non-stabilized and some semi-stabilized ylides.

Temperature: Higher reaction temperatures can provide the energy needed to overcome the barrier for the reversal of the initial cycloaddition, thus favoring the thermodynamically more stable (E)-alkene. harvard.edu

For this compound, it is expected that reactions with aliphatic aldehydes under salt-free conditions would provide a higher proportion of the (Z)-alkene, while reactions with aromatic aldehydes or the use of lithium-containing bases would favor the (E)-alkene.

Redox Processes and Radical Pathways in Phosphorane Reactivity

While the majority of phosphorane chemistry is described by ionic mechanisms, there is growing evidence for the participation of redox processes and radical intermediates. Single-electron transfer (SET) from a phosphonium ylide to a suitable acceptor can generate a radical cation. acs.org

In the context of the Wittig reaction, it has been proposed that with sterically hindered ketones and bulky ylides, a SET mechanism may operate. masterorganicchemistry.com This would involve the transfer of an electron from the ylide to the ketone, forming a radical ion pair. Subsequent C-C bond formation and elimination would then lead to the alkene product.

Recent studies have also shown that stabilized phosphonium ylides can serve as catalysts in photoredox reactions. acs.org Upon single-electron oxidation by a photocatalyst, the ylide is converted into a highly electrophilic carbon-centered radical cation. This radical can then participate in hydrogen atom transfer (HAT) processes, enabling the functionalization of C-H bonds. acs.org While specific studies on this compound in this context are not widely reported, its potential to engage in such radical pathways under appropriate photoredox conditions is a plausible area for further investigation.

Single Electron Transfer (SET) Mechanisms

Phosphorus ylides, owing to the high electron density at the ylidic carbon, can participate in single electron transfer (SET) processes when exposed to suitable electron acceptors. elsevierpure.com In such a mechanism, the ylide donates a single electron to an acceptor molecule, resulting in the formation of a phosphorus ylide radical cation. The facility of this process is influenced by the electronic properties of the substituents on both the phosphorus and the carbon atoms.

For this compound, the presence of three electron-donating p-tolyl groups on the phosphorus atom enhances the electron density on the ylidic carbon, making it a more potent SET donor compared to its unsubstituted triphenylphosphine analogue. The reaction can be initiated by chemical oxidants or through photoredox catalysis, which uses light to facilitate the electron transfer. elsevierpure.com The resulting radical cation, [ (p-Tol)₃P⁺-C•HPh ], is a highly reactive intermediate that can engage in various subsequent reactions, including radical-radical coupling or further oxidation. This SET pathway offers an alternative to the traditional two-electron nucleophilic reactivity, enabling novel transformations and the construction of complex molecular architectures. elsevierpure.com

Oxidative Transformations to Phosphine Oxides and Related Species

A characteristic reaction of phosphorus ylides is their oxidation, which leads to the formation of a phosphine oxide and a carbonyl compound. This transformation is thermodynamically driven by the formation of the exceptionally strong phosphorus-oxygen (P=O) double bond. libretexts.orgyoutube.com this compound is sensitive to atmospheric oxygen and other oxidizing agents. libretexts.org

The reaction with molecular oxygen (autoxidation) likely proceeds through a complex mechanism involving radical intermediates, ultimately yielding tris(4-methylphenyl)phosphine oxide and benzaldehyde. Similarly, exposure to water can lead to hydrolysis, where the ylide is protonated to form a phosphonium salt, which then decomposes to the hydrocarbon (toluene) and tris(4-methylphenyl)phosphine oxide. libretexts.orglibretexts.org This oxidative cleavage is a fundamental aspect of ylide chemistry and is the thermodynamic driving force behind the celebrated Wittig reaction. chem-station.combyjus.com

Table 1: Products of Oxidative Cleavage

| Oxidizing Agent | Phosphorus-Containing Product | Carbon-Containing Product |

| Oxygen (O₂) | Tris(4-methylphenyl)phosphine oxide | Benzaldehyde |

| Ozone (O₃) | Tris(4-methylphenyl)phosphine oxide | Benzaldehyde |

| Water (H₂O) | Tris(4-methylphenyl)phosphine oxide | Toluene (B28343) |

Formation of Stable Phosphonium Salts via Oxidation

The carbanionic center of a phosphorus ylide is basic and readily reacts with protic species in a process that can be viewed as an oxidative addition of the proton across the P=C bond. ucc.ieresearchgate.net The reaction of this compound with a Brønsted acid, such as a hydrogen halide (HX), results in the rapid protonation of the benzylic carbon. This acid-base reaction yields a stable, crystalline benzyl(tris(4-methylphenyl))phosphonium salt. libretexts.orgucc.ie

Another pathway to phosphonium salts involves the reaction of the nucleophilic ylide with electrophiles like alkyl halides. libretexts.org this compound can react with an alkyl halide (R-X) in a standard Sₙ2 reaction. The ylidic carbon acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This process forms a new carbon-carbon bond and results in a more substituted phosphonium salt, [ (p-Tol)₃P⁺-CH(Ph)R ]X⁻. The formation of these stable phosphonium salts is a key synthetic step, as they are often the precursors from which ylides themselves are generated. libretexts.orgbyjus.com

Activation of Challenging Chemical Bonds by Phosphoranes

The unique electronic structure of phosphoranes, particularly the combination of a nucleophilic carbanion adjacent to a phosphonium center, allows them to act as potent reagents for the activation of a range of challenging chemical bonds. rsc.org This reactivity extends beyond simple nucleophilic additions and enables transformations involving the cleavage of strong covalent bonds.

Activation of Carbonyl (C=O) and Imine (N=N) Bonds

The most prominent example of C=O bond activation by a phosphorane is the Wittig reaction. masterorganicchemistry.com this compound reacts with aldehydes and ketones in a highly reliable and stereoselective manner to produce alkenes. wikipedia.orglibretexts.org The mechanism is initiated by the nucleophilic attack of the ylidic carbon on the electrophilic carbonyl carbon. libretexts.org This addition forms a dipolar intermediate known as a betaine, which rapidly undergoes ring-closure to a four-membered heterocyclic intermediate, the oxaphosphetane. libretexts.orglibretexts.org

The oxaphosphetane is unstable and spontaneously decomposes through a [2+2] cycloreversion, breaking the C-O and P-C bonds and forming a new C=C double bond (the alkene) and a P=O double bond (tris(4-methylphenyl)phosphine oxide). youtube.comlibretexts.org As this compound is a stabilized ylide, the initial nucleophilic addition is often reversible, allowing the reaction to proceed under thermodynamic control. This typically results in the preferential formation of the more stable (E)-alkene. chem-station.com

Table 2: Wittig Reaction with this compound

| Carbonyl Reactant | Expected Alkene Product (major isomer) |

| Formaldehyde | 1-Phenylprop-1-ene |

| Acetaldehyde | 1-Phenylbut-1-ene (E-isomer) |

| Acetone | 2-Methyl-1-phenylprop-1-ene |

| Cyclohexanone | Benzylidenecyclohexane |

| Benzaldehyde | 1,2-Diphenylethene (Stilbene, E-isomer) |

The activation of imine (C=N) and azo (N=N) bonds follows a similar principle of nucleophilic attack. The ylide can add to the electrophilic nitrogen of an N=N double bond, forming a betaine-like intermediate which can then undergo further transformations.

Cleavage and Functionalization of Strained Carbon-Carbon and Carbon-Heteroatom Bonds

The nucleophilic character of this compound enables it to attack and cleave bonds within strained ring systems. chemrxiv.org A classic example is the reaction with epoxides (oxiranes), which possess strained carbon-heteroatom (C-O) bonds. libretexts.org The reaction is initiated by the nucleophilic attack of the ylide on one of the epoxide's carbon atoms, leading to ring-opening and the formation of a betaine intermediate. This intermediate can then undergo an intramolecular Sₙ2 reaction, where the oxygen anion attacks the phosphonium center, displacing the phosphine oxide and forming a cyclopropane (B1198618) ring. This reaction provides a valuable route for the synthesis of substituted cyclopropanes from epoxides and ylides.

Highly strained carbon-carbon bonds, such as those in activated cyclopropanes or other small ring systems, can also be susceptible to nucleophilic attack and cleavage by potent ylides. mit.edu These reactions open pathways for the functionalization and ring-expansion of strained carbocycles.

Heteroatom-Hydrogen (E-H) Bond Activation

Phosphorus ylides are strong bases, and their reactivity is often dominated by their ability to abstract protons from a wide variety of sources. researchgate.net this compound can readily activate heteroatom-hydrogen (E-H) bonds, where E can be oxygen, nitrogen, or other heteroatoms. nih.govnih.gov

The reaction with water or alcohols (O-H bonds) results in proton transfer to the ylidic carbon, forming a stable benzyl(tris(4-methylphenyl))phosphonium cation and a hydroxide (B78521) or alkoxide anion. ucc.ieresearchgate.net This acid-base chemistry is fundamental to understanding the handling and reactivity of ylides, which must be generated and used under anhydrous conditions to avoid decomposition. libretexts.org Similarly, the ylide can deprotonate primary and secondary amines by activating the N-H bond, generating an amide anion. nih.gov In some contexts, particularly with less acidic substrates, this E-H activation can be reversible and has been harnessed in catalysis. The ability of phosphorus compounds to mediate the cleavage of E-H bonds is a topic of ongoing research, with applications in organocatalysis and the activation of small molecules like ammonia (B1221849) and water. nih.govnih.gov

Intramolecular Rearrangements and Cyclization Pathways

Intramolecular reactions of phosphonium ylides, including this compound, offer routes to complex cyclic and heterocyclic structures. These transformations can be initiated by heat, light, or through the coordination to a metal center.

The synthesis of phosphorus-nitrogen (P-N) heterocycles from phosphonium ylides can be achieved through various strategies, often involving the reaction of the ylide with a nitrogen-containing substrate.

One common method involves the reaction of phosphonium ylides with azides. The reaction of a phosphonium ylide with an azide, such as trimethyltin (B158744) azide, can lead to the formation of phosphanylidene stannanyl triazole derivatives. jocpr.com For instance, the reaction of stabilized phosphonium ylides with azides can afford triazole compounds along with triphenylphosphine oxide. jocpr.com This reactivity suggests that this compound could potentially react with azides to form P-N heterocyclic structures, although specific examples with this particular ylide are not extensively documented. The general mechanism involves the initial attack of the ylidic carbon on the terminal nitrogen of the azide, followed by cyclization and loss of dinitrogen.

Another pathway to P-N heterocycles involves the dimerization of nitrile ylides, which can be generated from phosphorus-containing precursors. mdpi.com While not a direct reaction of this compound itself, this highlights a strategy where a phosphorus-containing moiety can be incorporated into a nitrogen heterocycle.

Furthermore, the reaction of phosphonium ylides with nitriles can lead to the formation of P-N heterocycles. For example, the acid-mediated cyclization of cyclic triphosphanes with nitriles produces five-membered cationic and neutral P3CN heterocycles. nih.gov Although this involves a different type of phosphorus precursor, it illustrates the principle of constructing P-N rings through reactions with nitriles.

The table below summarizes some general methods for the formation of P-N heterocycles from phosphorus ylides.

| Starting Materials | Reagent | Product Type | Ref. |

| Stabilized Phosphonium Ylide | Trimethyltin Azide | Phosphanylidene Stannanyl Triazole | jocpr.com |

| Phosphonium Ylide | Organic Azide | Triazole | jocpr.com |

| Phosphorus-bearing 2H-Azirines | - | Phosphorus-substituted Pyrazine (via nitrile ylide dimerization) | mdpi.com |

| Cyclic Triphosphanes | Nitrile | P3CN Heterocycle | nih.gov |

Phosphonium ylides are known to act as ligands for transition metals, and the resulting metal-phosphorane complexes can undergo various rearrangements. core.ac.uk The ylide can coordinate to the metal center through its ylidic carbon, and this coordination can facilitate subsequent intramolecular reactions.

For instance, bis-ylide complexes of palladium have been observed to undergo thermal rearrangement to form orthopalladated complexes. core.ac.uk This type of C-H bond activation is a key step in many catalytic cycles. While specific examples involving this compound are not detailed in the literature, it is plausible that its metal complexes could undergo similar rearrangements. The electron-rich nature of the tris(4-methylphenyl)phosphonium group would likely influence the stability and reactivity of such complexes. msudenver.edunih.gov

The coordination of ylides to metal centers can also influence their cyclization behavior. For example, rhodium-catalyzed domino reactions of oxabenzonorbornadienes with phosphorus ylides have been reported. beilstein-journals.org

The table below provides examples of rearrangements and reactions within metal-phosphorane complexes.

| Metal | Ylide Type | Reaction Type | Product | Ref. |

| Palladium | Bis-ylide | Thermal Rearrangement / C-H activation | Orthopalladated complex | core.ac.uk |

| Rhodium | Phosphorus Ylide | Domino Annulation/Cyclization | Dihydronaphthalene derivatives | beilstein-journals.org |

Ligand Exchange and Nucleophilic Substitution at the Phosphorus Center

The phosphorus atom in this compound is an electrophilic center and can undergo nucleophilic substitution. This reactivity is fundamental to understanding the stability and transformations of the ylide.

Nucleophilic substitution at a tetracoordinate phosphorus center can proceed through either a concerted SN2-P mechanism or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. nih.govscispace.com The nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom all influence the preferred pathway. sapub.org

In the context of this compound, a nucleophile could attack the phosphorus atom, potentially leading to the displacement of one of the p-tolyl groups or the benzyl group. The electron-donating nature of the p-tolyl groups would be expected to influence the electrophilicity of the phosphorus center. msudenver.edu Studies on the reaction of phosphine nucleophiles with alkyl halides to form phosphonium salts, the precursors to ylides, provide insight into the reverse reaction. For instance, more electron-rich phosphines are generally better nucleophiles. walisongo.ac.id This suggests that the tris(4-methylphenyl)phosphino group would be a relatively good leaving group in a hypothetical nucleophilic substitution at the ylidic carbon, although such reactions are not typical for ylides.

The more common scenario involves the reaction of the ylide with an electrophile at the carbanion, which is the basis of the Wittig reaction. However, direct nucleophilic attack at the phosphorus center can occur under certain conditions, particularly with hard nucleophiles. The hydrolysis of phosphonium ylides, for example, is proposed to proceed through the formation of a five-coordinate hydroxyphosphorane intermediate. sapub.org

The table below outlines the general mechanisms for nucleophilic substitution at a phosphorus center.

| Mechanism | Intermediate | Stereochemistry | Influencing Factors | Ref. |

| SN2-P | Single transition state | Inversion of configuration | Nature of nucleophile and leaving group | nih.govscispace.com |

| Addition-Elimination (A-E) | Pentacoordinate phosphorane | Variable (inversion or retention) | Stability of the pentacoordinate intermediate | nih.govscispace.com |

Mechanistic Investigations of Benzyl Tris 4 Methylphenyl Phosphorane Reactivity

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that form and decay during the reaction of Benzyl(tris(4-methylphenyl))phosphorane with carbonyl compounds is crucial for controlling reaction outcomes, particularly stereoselectivity. Modern mechanistic studies have shed light on a pathway that differs from early proposals, highlighting the central role of a specific cyclic intermediate.

Phosphorus ylides, such as this compound, are themselves neutral, dipolar molecules, often described as zwitterions. libretexts.org They possess a formal negative charge on the α-carbon and a formal positive charge on the adjacent phosphorus atom. libretexts.org

Historically, the mechanism of the Wittig reaction was thought to involve the formation of a discrete zwitterionic intermediate known as a betaine (B1666868). organic-chemistry.orglibretexts.org This species was proposed to arise from the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone. libretexts.orgnumberanalytics.com This betaine intermediate would then undergo ring-closure to form a four-membered ring. iitk.ac.innumberanalytics.com However, a significant body of modern evidence, particularly for reactions conducted under lithium salt-free conditions, disputes the existence of a long-lived betaine intermediate. rsc.orgwikipedia.org The currently accepted mechanism for salt-free Wittig reactions posits a direct, irreversible [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. rsc.orgwikipedia.org The concept of a betaine remains relevant in specific contexts, such as the Schlosser modification, where lithium salts are used to stabilize the betaine-like species, allowing for equilibration and influencing the stereochemical outcome. organic-chemistry.orgwikipedia.orgadichemistry.com

While not intermediates in the standard thermal Wittig reaction pathway, phosphorus-centered radical cations represent an alternative reactive species that can be generated from related triarylphosphines. These radicals, formally R₃P•⁺, can be formed through the one-electron oxidation of the parent phosphine (B1218219), tris(4-methylphenyl)phosphine. rsc.org Such species are often transient but can be stabilized and isolated, particularly when the aryl groups are bulky. nih.govresearchgate.net

The characterization of these radical cations relies heavily on spectroscopic techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy : As open-shell species with an unpaired electron, these radicals are EPR-active. EPR spectra provide crucial information on the electronic structure, such as the g-value and hyperfine coupling constants, which indicate the degree of spin delocalization onto the phosphorus nucleus and surrounding atoms. rsc.orgacs.org

UV-Vis Absorption Spectroscopy : Triarylphosphine radical cations often exhibit strong absorption bands in the visible region, and this technique is used in their characterization. nih.gov

X-ray Crystallography : In cases where the radical cation is stable enough to be crystallized, single-crystal X-ray diffraction provides unambiguous structural data, revealing changes in geometry from the parent phosphine (e.g., planarization). nih.govresearchgate.netacs.org

The formation of such radical cations from this compound is not typical but could be induced under specific conditions, such as photolysis or in the presence of single-electron transfer (SET) reagents, leading to alternative, non-Wittig reaction pathways.

Proton transfer is a fundamental process that is critical to both the formation and potential decomposition of this compound.

The synthesis of the ylide itself is initiated by a crucial proton transfer step. The precursor, benzyltris(4-methylphenyl)phosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) which abstracts the relatively acidic proton from the carbon adjacent to the positively charged phosphorus atom to generate the ylide. numberanalytics.comlibretexts.org

Conversely, an important side reaction is the hydrolysis or alcoholysis of the ylide, which is initiated by proton transfer from water or an alcohol. chemistryviews.orgucc.ie The established mechanism for this decomposition, especially in aprotic organic media, is not a simple protonation of the carbanion. nih.gov Instead, it is proposed to be a concerted addition of the O-H bond across the P=C bond of the ylide. chemistryviews.orgresearchgate.net This is because the pKa values of water and alcohols are generally too high in these solvents to effectively protonate the ylide in a separate step. ucc.ieresearchgate.net This pathway leads to the formation of a hydroxyphosphorane intermediate, which then decomposes to toluene (B28343) and tris(4-methylphenyl)phosphine oxide. rsc.org Understanding these proton transfer dynamics is essential for optimizing reaction conditions and minimizing unwanted side products.

The key intermediate in the Wittig reaction is the 1,2-oxaphosphetane, a four-membered ring containing a pentacoordinated, hypervalent phosphorus atom. organic-chemistry.orglibretexts.orgwikipedia.org This intermediate is typically observed at low temperatures using ³¹P NMR spectroscopy. adichemistry.comresearchgate.net The geometry of this pentacoordinated phosphorus species is best described as a trigonal bipyramid (TBP). nih.gov

Within this TBP structure, the substituents on the phosphorus atom can undergo rapid, non-dissociative positional exchange. This process is known as pseudorotation, with the most common pathway being the Berry pseudorotation mechanism. nih.gov In this mechanism, two equatorial groups and two axial groups exchange positions through a square pyramidal transition state, without any bonds being broken. nih.gov For the oxaphosphetane intermediate formed from this compound, pseudorotation would allow for the interconversion of different TBP isomers. This dynamic process is critical because the decomposition of the oxaphosphetane to the final alkene and phosphine oxide is believed to be stereospecific, and the geometry of the decomposing intermediate dictates the stereochemistry (E/Z) of the resulting alkene. researchgate.net

Quantitative Kinetic Analysis of Phosphorane-Mediated Reactions

To fully comprehend the factors influencing reaction efficiency and selectivity, quantitative kinetic studies are indispensable. These analyses provide data on reaction rates, orders, and activation parameters.

UV-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for monitoring the kinetics of chemical reactions in solution, provided that one of the reactants or products has a distinct chromophore that absorbs light in the UV or visible range. youtube.com In the context of the Wittig reaction, if this compound is reacted with an aldehyde that possesses a strong chromophore (e.g., an aromatic aldehyde like 4-nitrobenzaldehyde), the reaction progress can be monitored by observing the disappearance of the aldehyde's absorbance at its λₘₐₓ over time. youtube.commasterorganicchemistry.com

The experiment would involve mixing the phosphorane and the aldehyde in a suitable solvent within a cuvette and recording the absorbance at fixed time intervals. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. By plotting concentration (or absorbance) versus time, the rate of the reaction can be determined.

Below is a table of hypothetical data for such a kinetic run, monitoring the disappearance of an aromatic aldehyde.

| Time (seconds) | Absorbance at λₘₐₓ | [Aldehyde] (M) |

|---|---|---|

| 0 | 1.200 | 0.000100 |

| 30 | 0.952 | 0.000079 |

| 60 | 0.756 | 0.000063 |

| 90 | 0.600 | 0.000050 |

| 120 | 0.476 | 0.000040 |

| 180 | 0.300 | 0.000025 |

| 240 | 0.189 | 0.000016 |

| 300 | 0.119 | 0.000010 |

From such data, rate constants (k) and the order of the reaction with respect to each reactant can be calculated, providing deep insight into the reaction mechanism's rate-determining step.

Spectroscopic Characterization and Structural Elucidation of Benzyl Tris 4 Methylphenyl Phosphorane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. For Benzyl(tris(4-methylphenyl))phosphorane, a combination of ³¹P, ¹H, and ¹³C NMR would be required for a comprehensive analysis.

Analysis of ³¹P NMR Chemical Shifts and Coupling Patterns

The ³¹P NMR spectrum is particularly informative for phosphorus ylides. numberanalytics.com The chemical shift (δ) of the phosphorus atom is highly sensitive to its electronic environment and coordination. For phosphorus ylides (phosphoranes), the phosphorus atom is pentavalent and typically exhibits chemical shifts in a distinct region compared to their phosphonium (B103445) salt precursors. cdnsciencepub.comtandfonline.com

Generally, the ³¹P chemical shift for unstabilized ylides, such as the title compound would likely be, appears downfield. For comparison, stabilized phosphorus ylides, often containing an adjacent carbonyl group, show ³¹P signals that are deshielded and have chemical shifts similar to their corresponding phosphonium salt conjugate acids. cdnsciencepub.com In one study, the ³¹P NMR signal for a related (p-tolyl)₃P-substituted ylide was observed, though the specific chemical shift is highly dependent on the full molecular structure. researchgate.net

Table 1: Expected ³¹P NMR Characteristics

| Feature | General Expectation for a Phosphorus Ylide |

|---|---|

| Chemical Shift (δ) | Expected in the typical range for pentavalent phosphorus ylides, but specific value is not documented. |

| Coupling | Coupling to the adjacent benzylic protons (²JP-H) would be expected. |

Structural Confirmation via ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the carbon and proton framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group and the three p-tolyl groups. The methyl protons on the tolyl groups would likely appear as a singlet, while the aromatic protons would present as a complex series of multiplets. The benzylic methylene (B1212753) protons (P-CH₂-Ph) are of particular interest, as their signal would be split into a doublet due to coupling with the ³¹P nucleus. For the related benzyltriphenylphosphonium (B107652) chloride, the benzylic protons appear as a doublet with a coupling constant (JHP) of 15.4 Hz. biomedres.usbiomedres.us

The ¹³C NMR spectrum would complement the ¹H data. Key signals would include the methyl carbons, the aromatic carbons, and the benzylic carbon. The benzylic carbon signal would exhibit a large coupling constant (¹JP-C) due to its direct attachment to the phosphorus atom. The aromatic carbons would also show smaller P-C coupling constants.

Table 2: Predicted ¹H and ¹³C NMR Assignments

| Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) & Coupling |

|---|---|---|

| p-Tolyl -CH₃ | Singlet, ~2.3-2.4 | Singlet |

| Aromatic -H | Multiplets, ~7.0-8.0 | Doublets (due to P-C coupling) |

| Benzyl -CH₂- | Doublet (²JP-H) | Doublet (¹JP-C) |

Application of Advanced NMR Techniques (e.g., 2D NMR, Dynamic NMR, Variable-Temperature NMR)

Advanced NMR techniques would be invaluable for unambiguous assignment and for studying the dynamic behavior of the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the benzyl and tolyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be essential to correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, and crucially, with the phosphorus atom.

Dynamic and Variable-Temperature NMR: These methods can be used to study rotational barriers and conformational exchange processes. cdnsciencepub.com For many phosphorus ylides, rotation around the P-C ylidic bond can be observed at different temperatures, potentially showing distinct signals for different conformers at low temperatures that coalesce at higher temperatures. cdnsciencepub.com

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and solid-state conformation. No crystal structure for this compound has been deposited in the Cambridge Structural Database.

Elucidation of Molecular Geometry, Bond Lengths, and Angles

A crystal structure would reveal the geometry around the central phosphorus atom. Phosphorus ylides typically adopt a distorted tetrahedral or trigonal bipyramidal geometry depending on the electronic and steric nature of the substituents. The key structural parameters of interest would be the P=C ylidic bond length and the C-P-C bond angles. For comparison, the crystal structure of the related phosphonium salt, (4-methylbenzyl)(triphenyl)phosphonium chloride, has been determined, providing reference values for P-C bond lengths and angles within a tetracoordinate phosphorus center. researchgate.net

Table 3: Anticipated Molecular Geometry Parameters

| Parameter | Expected Value/Geometry |

|---|---|

| Geometry at P | Distorted tetrahedral/Trigonal bipyramidal |

| P=C Ylidic Bond Length | Shorter than a P-C single bond |

| P-C(tolyl) Bond Length | Typical P-C single bond length |

Conformational Analysis and Packing Effects in Solid State

The crystal structure would provide insight into the preferred conformation of the molecule in the solid state, particularly the rotational arrangement of the four aryl groups attached to the phosphorus. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as van der Waals forces or C-H···π interactions that influence the solid-state architecture. nih.gov

Characterization of Coordination Geometries in Metal Complexes

Phosphorus ylides, such as this compound, are known to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov The coordination typically occurs through the nucleophilic ylidic carbon atom, which donates its electron pair to the metal center, forming a strong metal-carbon bond.

The geometry of these metal complexes is dictated by the coordination number of the metal, the nature of the other ligands present, and the steric bulk of the phosphorus ylide itself. Common coordination geometries for transition metal complexes include tetrahedral, square planar, trigonal bipyramidal, and octahedral. wikipedia.org In the case of complexes involving bulky phosphine (B1218219) ligands, the steric hindrance can significantly influence the arrangement of ligands around the metal center.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uomustansiriyah.edu.iq The IR spectrum of this compound is expected to exhibit a combination of bands arising from the tris(4-methylphenyl)phosphino moiety and the benzylidene group.

The characteristic vibrations of the tris(4-methylphenyl) group would be similar to those of tris(4-methylphenyl)phosphine. These include aromatic C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹, and in-ring C-C stretching vibrations around 1600-1400 cm⁻¹. libretexts.org The P-C (aryl) stretching vibrations are also expected in the fingerprint region. For triphenylphosphine (B44618), a related compound, P-Ph bands are observed around 1110 cm⁻¹ and 995 cm⁻¹. rsc.org

A key feature in the IR spectrum of a phosphorus ylide is the P=C stretching vibration. The position of this band is sensitive to the substituents on both the phosphorus and the carbon atoms. For comparison, in a study of triphenyl-vinylbenzyl phosphonium chloride, P⁺-C vibration peaks were identified at 1436 and 1107 cm⁻¹. researchgate.net The exact position of the P=C stretching band in this compound would provide valuable information about the double bond character and the electronic environment of the ylidic bond.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H (methyl) | Stretching | 2960-2850 |

| C=C (aromatic) | Stretching | 1600-1400 |

| P=C (ylide) | Stretching | Not available in surveyed literature |

| P-C (aryl) | Stretching | ~1100, ~1000 |

| C-H (benzylidene) | Bending (out-of-plane) | 900-675 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. libretexts.org For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing the protonated molecule [M+H]⁺.

The fragmentation of the parent ion in the mass spectrometer would provide valuable structural information. Based on data for the closely related Benzyltriphenylphosphonium cation, a significant fragmentation pathway would involve the cleavage of the P-C(benzyl) bond. nih.gov This would lead to the formation of a stable triphenylphosphine fragment and a benzyl cation (m/z 91), or a tris(4-methylphenyl)phosphine fragment in the case of the title compound.

Another likely fragmentation would be the loss of one of the 4-methylphenyl (tolyl) groups from the phosphorus atom. The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. The base peak in the spectrum is typically the most stable fragment formed.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M+H]⁺ | [C₂₈H₂₈P]⁺ | 395.19 |

| [M - C₇H₇]⁺ | [P(C₇H₇)₃]⁺ | 304.14 |

| [C₇H₇]⁺ | Benzyl cation | 91.05 |

| [M - C₇H₇ - H]⁺ | [P(C₇H₇)₂(C₇H₆)]⁺ | 303.13 |

Note: The predicted m/z values are based on the most common isotopes.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds with conjugated π-systems.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions arising from the aromatic rings of the tolyl and benzyl groups. The conjugation between the benzylidene group and the phenyl ring allows for delocalization of π-electrons, which typically results in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

| π→π | Aromatic rings (tolyl, benzyl) | 200-300 |

| n→π | (If applicable, from non-bonding electrons) | >300 (typically weak) |

Computational and Theoretical Investigations of Benzyl Tris 4 Methylphenyl Phosphorane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT would be a primary tool for investigating Benzyl(tris(4-methylphenyl))phosphorane. Theoretical studies on related phosphorus ylides have utilized DFT to understand their structure and bonding. dntb.gov.ua These calculations help in understanding the electronic nature of the phosphorus-carbon ylidic bond and how substituents on the phenyl rings influence its properties.

Elucidation of Frontier Molecular Orbitals and Electronic Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be central to understanding the ylide's reactivity. For a typical phosphorus ylide, the HOMO is generally localized on the nucleophilic carbanion, indicating its readiness to react with electrophiles like carbonyl compounds. libretexts.org The energy gap between the HOMO and LUMO would provide insights into the compound's kinetic stability and electronic transitions.

Mapping Reaction Pathways and Transition State Geometries

Computational chemists would model the reaction of this compound with a carbonyl compound, such as benzaldehyde, to map the entire reaction pathway of the Wittig reaction. libretexts.org This would involve locating the transition state structures for the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and tris(4-methylphenyl)phosphine oxide. libretexts.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are often used to predict spectroscopic data. By calculating the magnetic shielding tensors, one could predict the ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound. nih.gov These predicted values would then be compared with experimental data, if available, to validate the computational model.

Energetic Analyses of Reaction Intermediates and Products

The relative energies of reactants, intermediates (like the betaine (B1666868) or oxaphosphetane), transition states, and final products would be calculated to understand the thermodynamics and kinetics of the reaction. libretexts.org This analysis would reveal whether the reaction is exothermic and what the activation energy barriers are for the key steps.

Advanced Computational Models for Understanding Stereoelectronic Effects

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z alkenes) is governed by subtle stereoelectronic effects. researchgate.net Advanced computational models would be used to analyze how the bulky tris(4-methylphenyl)phosphonium group and the benzyl (B1604629) group influence the approach to the carbonyl and the geometry of the transition states, thereby determining the final alkene stereochemistry.

Basis Set and Functional Selection for Accurate Prediction

The accuracy of any DFT study is highly dependent on the choice of the functional and the basis set. nih.gov A typical study on a molecule like this compound would likely test several combinations, for instance, using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger, to find a level of theory that provides the best agreement with any known experimental data or high-level benchmark calculations.

Applications of Benzyl Tris 4 Methylphenyl Phosphorane in Advanced Organic Synthesis and Catalysis

Reagent in Carbon-Carbon Bond Forming Reactions

The primary application of Benzyl(tris(4-methylphenyl))phosphorane is as a nucleophilic carbon source in carbon-carbon bond forming reactions. Its ylide character, with a negatively charged carbon atom adjacent to a positively charged phosphorus atom, allows it to react readily with electrophilic carbonyl compounds. masterorganicchemistry.com

This compound is a key reagent in the Wittig olefination, a method to convert aldehydes and ketones into alkenes. wikipedia.org The benzyl (B1604629) group provides moderate resonance stabilization to the adjacent carbanion, classifying this reagent as a semi-stabilized ylide. This classification is crucial as it influences the stereochemical outcome of the olefination reaction.

The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. Decomposition of the oxaphosphetane yields the desired alkene and a stable byproduct, tris(4-methylphenyl)phosphine oxide. masterorganicchemistry.comlibretexts.org For semi-stabilized ylides like this compound, the reaction often yields a mixture of (E)- and (Z)-alkenes, with the stereoselectivity being highly dependent on the reaction conditions, such as the solvent and the presence of lithium salts. wikipedia.org Under salt-free conditions, unstabilized and semi-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org

Table 1: Illustrative Wittig Reactions with this compound

| Carbonyl Reactant | Product(s) | Expected Stereoselectivity |

| Benzaldehyde | 1,2-Diphenylethene (Stilbene) | Mixture of (E) and (Z) isomers |

| Cyclohexanone | Benzylidenecyclohexane | N/A |

| Acetophenone | 1,2-Diphenylpropene | Mixture of (E) and (Z) isomers |

This table is illustrative. Actual product ratios depend on specific reaction conditions.

The Wittig reaction using benzyl-type ylides is a powerful tool in multistep organic synthesis, including the total synthesis of natural products. chegg.com It allows for the precise installation of a benzylidene or substituted benzylidene moiety, which is a common structural motif in many biologically active compounds. The reliability and functional group tolerance of the Wittig reaction make it suitable for use in late-stage synthetic sequences on complex molecular scaffolds. This compound can be employed to construct such features, extending carbon chains and building molecular complexity.

Ligand Design and Application in Transition Metal Catalysis

While the phosphorane (ylide) itself is primarily a reagent for olefination, its precursor phosphine (B1218219), tris(4-methylphenyl)phosphine , is an important ligand in transition metal catalysis. The electronic and steric properties of this phosphine ligand play a crucial role in the efficacy of a catalyst system.

Tris(4-methylphenyl)phosphine, also known as tri-p-tolylphosphine, is a tertiary phosphine widely used as a ligand in homogeneous catalysis. The three p-methyl groups are electron-donating, which increases the electron density on the phosphorus atom compared to triphenylphosphine (B44618). This enhanced donor character can influence the stability and reactivity of the metal center.

This ligand has found application in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. sigmaaldrich.com Its ability to stabilize palladium in various oxidation states makes it effective for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com The steric bulk of tri-p-tolylphosphine, while not as large as its ortho-substituted isomer, tris(o-tolyl)phosphine, is sufficient to promote reductive elimination and influence the coordination sphere of the metal catalyst. nih.govwikipedia.org

Table 2: Catalytic Applications of Tris(4-methylphenyl)phosphine Ligand

| Catalytic Reaction | Metal Center | Role of Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilizes Pd(0) and facilitates oxidative addition. |

| Heck Reaction | Palladium | Influences regioselectivity and catalyst stability. sigmaaldrich.com |

| Sonogashira Coupling | Palladium | Promotes the coupling of terminal alkynes with aryl halides. sigmaaldrich.com |

| Buchwald-Hartwig Amination | Palladium | Facilitates the formation of carbon-nitrogen bonds. sigmaaldrich.com |

The performance of a transition metal catalyst can be finely tuned by modifying the structure of its ligands. For tris(4-methylphenyl)phosphine, modifications can be made to the aryl substituents to alter the ligand's electronic and steric properties. For instance, changing the position of the methyl group from para to ortho dramatically increases the ligand's cone angle, which can lead to different selectivity and activity in catalytic cycles. nih.gov The electronic properties can be adjusted by introducing either electron-donating or electron-withdrawing groups on the tolyl rings, thereby modulating the reactivity of the metal center. This principle allows for the rational design of ligands to optimize a specific catalytic transformation.

A significant area of catalysis research is the development of chiral ligands for asymmetric synthesis, which enables the production of enantiomerically pure compounds. nih.gov By rendering the tris(4-methylphenyl)phosphine scaffold chiral, it can be used as a ligand in asymmetric catalysis. There are several established strategies to achieve this. nih.gov

One approach is to create a P-chirogenic ligand, where the phosphorus atom itself is a stereocenter. This can be achieved through synthetic sequences that control the spatial arrangement of the three different aryl groups around the phosphorus. Another strategy is to introduce axial chirality , similar to the well-known BINAP ligand, by linking two of the phosphine units to create a biaryl system with restricted rotation. Finally, chirality can be introduced by attaching chiral substituents to the tolyl rings. These chiral phosphine ligands can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction to favor one enantiomer of the product over the other. rsc.org

Table 3: Strategies for Designing Chiral Analogues of Tris(4-methylphenyl)phosphine

| Chirality Type | Description | Synthetic Approach |

| P-Chirogenic | The phosphorus atom is a stereocenter. | Stepwise substitution of different aryl groups on a phosphorus precursor. |

| Axial Chirality | Chirality arises from restricted rotation about a C-C or C-P bond. | Synthesis of a biaryl backbone with phosphino (B1201336) groups, e.g., a derivative of BIPHEP. |

| Chiral Substituents | Chiral groups are attached to the aryl rings. | Use of starting materials bearing chiral moieties derived from the chiral pool. |

Organocatalytic Applications of this compound and Related Compounds

Phosphonium (B103445) ylides, a class of compounds to which this compound belongs, are recognized for their utility in organocatalysis. These zwitterionic species, characterized by an anionic carbon adjacent to a cationic phosphonium center, exhibit unique reactivity that enables them to catalyze a variety of organic transformations. libretexts.orglibretexts.org While specific research on the catalytic activity of this compound is not extensively documented, the applications of closely related phosphonium ylides provide significant insight into its potential roles.

Nucleophilic Organocatalysis and Zwitterion Generation

The core of phosphonium ylide chemistry lies in its dual nature. They are zwitterions, compounds with adjacent opposite charges, which can also be represented by a resonance structure with a double bond between phosphorus and carbon. libretexts.orgorganic-chemistry.org The nucleophilic character of the anionic carbon is fundamental to its role in catalysis. youtube.com In nucleophilic phosphine catalysis, a phosphine adds to an electrophile to generate a zwitterionic intermediate, which then drives the reaction forward. wikipedia.org

Phosphonium ylides, particularly those stabilized by carbonyl groups, have been employed as potent nucleophilic catalysts. princeton.edu Their zwitterionic nature is key to their catalytic cycle. For instance, they can act as catalysts for the selective acylation of primary alcohols in the presence of secondary alcohols. princeton.eduacs.org In these reactions, the ylide functions as an ionic nucleophilic catalyst, activating an acid anhydride (B1165640) for the acyl transfer. The generation and regeneration of the zwitterionic ylide are crucial for the catalytic turnover.

The formation of these zwitterionic intermediates is a cornerstone of many phosphine-catalyzed reactions. wikipedia.org The initial step often involves the nucleophilic addition of a phosphine to an electrophilic substrate, creating a phosphonium zwitterion that can exist in equilibrium with a phosphonium ylide. nih.gov This principle underpins several classic organic reactions, demonstrating the fundamental importance of zwitterion generation in this class of organocatalysis.

| Catalyst Type | Reaction | Role of Ylide/Zwitterion | Ref. |

| Carbonyl-stabilized phosphonium ylide | Selective acylation of diols | Acts as an ionic nucleophilic catalyst for acyl transfer | princeton.eduacs.org |

| Tertiary phosphine | General phosphine catalysis | Forms a reactive zwitterionic phosphonium intermediate | wikipedia.orgnih.gov |

Involvement in Organocatalyzed Radical Processes

Beyond traditional nucleophilic catalysis, phosphonium ylides are emerging as a versatile platform in organocatalyzed radical processes. Their ability to engage in single-electron transfer (SET) events has opened new avenues for their application, particularly in photoredox catalysis.

Recent research has established phosphonium ylides as a highly tunable platform for hydrogen atom transfer (HAT) catalysis. libretexts.orgnrochemistry.com In this paradigm, the single-electron oxidation of a phosphonium ylide by a photoredox catalyst generates a radical cation. libretexts.org This radical cation is capable of abstracting a hydrogen atom from a substrate, thereby generating a carbon-centered radical that can participate in subsequent bond-forming reactions. libretexts.orgnrochemistry.com

This methodology has been successfully applied to the photoinduced C–H alkylation of a variety of organic molecules. libretexts.org The process merges photoredox catalysis with the generation of a phosphonium ylide, enabling the functionalization of complex molecules with high functional group tolerance. nih.gov The tunability of the phosphonium ylide structure allows for the systematic study and optimization of its physical properties, such as oxidation potential and bond dissociation energy, to achieve efficient catalytic activity. libretexts.orgnrochemistry.com Some phosphonium ylides have even been designed to function as visible-light organophotoredox catalysts themselves, capable of initiating transformations like halohydrin synthesis from epoxides through an oxidative quenching cycle. youtube.com

| Catalysis Type | Mechanism | Application Example | Ref. |

| Hydrogen Atom Transfer (HAT) Catalysis | Photoinduced single-electron oxidation of the ylide generates a radical cation that acts as the HAT agent. | C-H alkylation of alcohols, heterocycles, and amines. | libretexts.orgnrochemistry.com |

| Photoredox Catalysis | Merging photoredox cycles with Wittig-type reactivity. | Conjunctive olefination between aldehydes and carboxylic acids. | nih.gov |

| Visible-Light Organophotoredox Catalysis | Ylide acts as the primary photocatalyst in an oxidative quenching cycle. | Halohydrin synthesis from epoxides and trichloroacetonitrile. | youtube.com |

Precursor and Building Block for Functional Materials

The reactivity of phosphonium ylides, particularly their role in the renowned Wittig reaction, makes them valuable precursors for the synthesis of advanced functional materials. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction provides a reliable method for forming carbon-carbon double bonds, which is a key step in the creation of many functional polymers and materials.

Synthesis of Phosphorus-Containing Materials with Tailored Properties

Phosphonium ylides are instrumental in synthesizing phosphorus-containing polymers and materials where specific electronic and physical properties are desired. A prime example is the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV), a material known for its conductive and electroluminescent properties. The Wittig reaction provides a key route to creating the vinylene linkages in the polymer backbone, allowing for the construction of the conjugated system responsible for its functionality. nih.gov

Furthermore, ylides can be incorporated into the structure of phosphine ligands to create "Ylide-functionalized phosphines" (YPhos). acs.orgnih.gov These ligands are exceptionally strong electron-donors, surpassing many classical phosphines and even N-heterocyclic carbenes (NHCs). nih.gov This enhanced donor capacity allows for the stabilization of metal centers in catalytic complexes, leading to highly active catalysts for challenging cross-coupling reactions under mild conditions. libretexts.orgyoutube.comprinceton.edu The properties of these YPhos ligands can be finely tuned by modifying the substituents on the ylide, demonstrating how ylide chemistry enables the synthesis of materials with tailored catalytic properties. acs.orgnih.gov Additionally, polymer-supported triphenylphosphine can be used to generate ylides, facilitating easier separation of the triphenylphosphine oxide byproduct after the reaction.

Components in Self-Assembled Monolayers

Phosphonium compounds, the precursors to phosphonium ylides, are effective building blocks for creating self-assembled monolayers (SAMs) on various surfaces, including metals like titanium. acs.org These SAMs provide a powerful method for modifying the chemical and physical properties of a surface in a controlled manner. nih.govacs.org

Innovatively, phosphonium SAMs have been designed as electrically responsive antibacterial surfaces. acs.org In this application, a SAM is formed from phosphonium salt precursors on a conductive titanium surface. While these SAMs are not composed of ylides themselves, the underlying phosphonium structure is the key functional component. The resulting interface, bearing cationic phosphonium head groups, can be activated with a low electrical potential to exhibit potent biocidal properties against both Gram-positive and Gram-negative bacteria. acs.org This demonstrates the use of phosphonium chemistry to create advanced, functional interfaces. The ability to form such organized layers opens the door to immobilizing Wittig reagents or their precursors on surfaces for applications in solid-phase synthesis or the creation of patterned functional materials.

Building Blocks for Fluorescent Organic Nanoparticles

While direct synthesis of fluorescent organic nanoparticles (FONs) using this compound as the primary building block is not widely reported, phosphonium ylides play a crucial indirect role in their creation. The synthesis of fluorescent conjugated polymers is a key step in the bottom-up fabrication of many FONs.